molecular formula C8H9N3O4 B2660650 (2-Methoxy-5-nitrophenyl)urea CAS No. 13142-90-0

(2-Methoxy-5-nitrophenyl)urea

Cat. No.: B2660650
CAS No.: 13142-90-0
M. Wt: 211.177
InChI Key: UUFYJAGPRWSOOL-UHFFFAOYSA-N
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Description

(2-Methoxy-5-nitrophenyl)urea is an organic compound with the molecular formula C8H9N3O4 It is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a phenyl ring, which is further bonded to a urea moiety (-NH-CO-NH2)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-5-nitrophenyl)urea typically involves the nitration of a methoxy-substituted phenyl compound followed by the introduction of a urea group. One common method includes the following steps:

Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. These methods prioritize efficiency, cost-effectiveness, and environmental considerations. The use of catalysts and solvent-free conditions is common to enhance yield and purity while minimizing waste .

Chemical Reactions Analysis

Types of Reactions: (2-Methoxy-5-nitrophenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reducing Agents: Hydrogen gas, tin(II) chloride, or sodium borohydride.

    Substitution Reagents: Halides, alkoxides, or thiolates.

    Hydrolysis Conditions: Acidic or basic aqueous solutions .

Major Products:

Scientific Research Applications

(2-Methoxy-5-nitrophenyl)urea has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of (2-Methoxy-5-nitrophenyl)urea involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The urea moiety can form hydrogen bonds with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

  • (2-Methoxy-4-nitrophenyl)urea
  • (2-Methoxy-3-nitrophenyl)urea
  • (2-Methoxy-5-aminophenyl)urea

Comparison: (2-Methoxy-5-nitrophenyl)urea is unique due to the specific positioning of the methoxy and nitro groups on the phenyl ring, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

(2-methoxy-5-nitrophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O4/c1-15-7-3-2-5(11(13)14)4-6(7)10-8(9)12/h2-4H,1H3,(H3,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUFYJAGPRWSOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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